4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 135401-79-5
VCID: VC20884891
InChI: InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
SMILES: CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

CAS No.: 135401-79-5

Cat. No.: VC20884891

Molecular Formula: C10H13NO5

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid - 135401-79-5

Specification

CAS No. 135401-79-5
Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
IUPAC Name 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
Standard InChI Key BYNZWEDTUQSLIM-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid (CAS: 135401-79-5) is characterized by an isoxazole core with specific functional group substitutions. The compound features a tert-butoxycarbonyl (BOC) protecting group at position 4, a methyl group at position 5, and a carboxylic acid at position 3. This unique arrangement of functional groups provides both stability and reactivity, making it valuable for multi-step organic syntheses .

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that influence its applications and handling requirements, as detailed in the following table:

PropertyDescription
CAS Number135401-79-5
Molecular FormulaC₁₀H₁₃NO₅
Molecular Weight227.21392 g/mol
Physical AppearanceOff-white to white powder
Purity (Commercial)98% minimum
Storage Requirements2-8°C, away from light
Identification MethodsHNMR, HPLC
SolubilitySoluble in organic solvents (e.g., THF, DCM)

The compound's structure incorporates the isoxazole heterocycle, which is a five-membered ring containing adjacent oxygen and nitrogen atoms. The presence of the BOC group serves as a protective moiety for amines or hydroxyl groups in multi-step organic syntheses, particularly in pharmaceutical and peptide chemistry .

Synthesis and Preparation

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps, beginning with 5-methylisoxazole-3-carboxylic acid as the starting material. While specific synthetic routes may vary, a common approach involves the following general procedure:

General Synthetic Route

  • Reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O)

  • Addition of a suitable base (e.g., sodium hydroxide or triethylamine)

  • Reaction in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures

  • Purification through standard techniques such as recrystallization or column chromatography

This synthetic process introduces the BOC protecting group to the isoxazole core, resulting in the target compound with high purity.

Chemical Reactivity and Transformations

The reactivity of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is dominated by its functional groups, each offering distinct reaction pathways:

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 can undergo various transformations:

  • Esterification reactions with alcohols

  • Amidation reactions with amines

  • Reduction to alcohols using appropriate reducing agents

  • Coupling reactions for peptide synthesis

BOC Group Reactions

The tert-butoxycarbonyl protecting group can be selectively removed (deprotected) using:

  • Strong acids like trifluoroacetic acid (TFA) in dichloromethane

  • Hydrochloric acid (HCl) in methanol or dioxane

  • Other acidic conditions that cleave the tert-butyl carbamate linkage

This selective deprotection is particularly valuable in multi-step syntheses where controlled unveiling of functional groups is required.

Applications in Research and Development

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid has found applications across various scientific disciplines, particularly in pharmaceutical research and synthetic organic chemistry.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

  • Antimicrobial agents, leveraging the isoxazole moiety's association with antimicrobial properties

  • Anti-inflammatory drugs, as isoxazole derivatives often exhibit anti-inflammatory effects

  • Other bioactive compounds where the isoxazole heterocycle provides a rigid scaffold

Synthetic Organic Chemistry

As a building block in synthetic organic chemistry, this compound offers:

  • A protected heterocyclic scaffold that can be further functionalized

  • Multiple reactive sites for diverse chemical transformations

  • Controlled reactivity through selective deprotection of the BOC group

Structural Comparison with Related Compounds

Understanding the unique properties of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid can be enhanced by comparing it with structurally similar compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid135401-79-5C₁₀H₁₃NO₅227.21 g/molReference compound
5-Methylisoxazole-3-carboxylic acid3405-77-4C₅H₅NO₃127.10 g/molLacks BOC group at position 4
5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid1082584-90-4C₉H₁₃NO₃183.20 g/molHas tert-butyl at position 5 and methyl at position 3
4-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylic acidNot specified in search resultsC₁₀H₁₄N₂O₅242.23 g/molContains amino group, different substitution pattern

These structural variations significantly affect the chemical properties, reactivity patterns, and potential applications of each compound .

Analytical Characterization

Analytical techniques employed for characterizing 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR typically shows characteristic signals for:

      • tert-butyl protons of the BOC group (δ ~1.4 ppm)

      • Methyl group at position 5 (δ ~2.4-2.6 ppm)

      • Carboxylic acid proton (variable, often broad)

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for:

      • Carboxylic acid C=O stretch (~1700-1725 cm⁻¹)

      • BOC group C=O stretch (~1680-1700 cm⁻¹)

      • Isoxazole ring vibrations

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quality control of the compound, allowing detection of impurities or degradation products .

Future Research Directions

Based on the properties and applications of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, several promising research directions can be envisioned:

  • Development of novel pharmaceutical compounds using this building block, particularly targeting antimicrobial and anti-inflammatory applications

  • Exploration of alternative synthetic routes to improve yield, reduce environmental impact, or enable specific modifications

  • Investigation of structure-activity relationships in derivatives of this compound to optimize biological activity

  • Application in the synthesis of advanced materials with specific properties

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